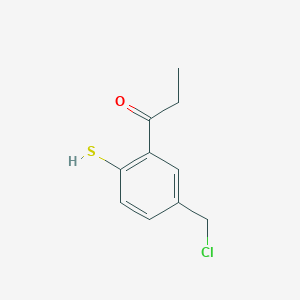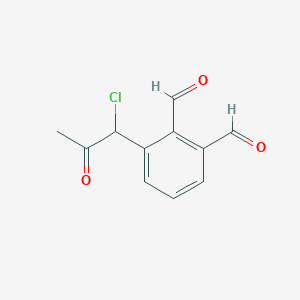
((3R,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)MethanaMine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3R,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)MethanaMine is a complex organic compound that features a pyrrolidine ring substituted with a benzyl group, a methyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3R,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)MethanaMine typically involves multi-step organic synthesis. One common approach is to start with the pyrrolidine ring and introduce the benzyl, methyl, and pyridinyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
((3R,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)MethanaMine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce a fully saturated compound .
Scientific Research Applications
Chemistry
In chemistry, ((3R,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)MethanaMine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors .
Medicine
Industry
Industrially, the compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of ((3R,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)MethanaMine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (1-benzyl-2-methylpyrrolidin-2-yl)methanol
- (1-benzyl-3-methylpyrrolidin-3-yl)methanamine
- (1-benzyl-4-methylpyrrolidin-3-yl)methanamine
Uniqueness
((3R,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)MethanaMine is unique due to the presence of the pyridinyl group, which can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C18H23N3 |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
[(3R,4R)-1-benzyl-4-methyl-4-pyridin-3-ylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C18H23N3/c1-18(16-8-5-9-20-11-16)14-21(13-17(18)10-19)12-15-6-3-2-4-7-15/h2-9,11,17H,10,12-14,19H2,1H3/t17-,18+/m1/s1 |
InChI Key |
ZEFPWRKMVALGAK-MSOLQXFVSA-N |
Isomeric SMILES |
C[C@]1(CN(C[C@H]1CN)CC2=CC=CC=C2)C3=CN=CC=C3 |
Canonical SMILES |
CC1(CN(CC1CN)CC2=CC=CC=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)-](/img/structure/B14044231.png)







![(1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14044286.png)


